Pramiracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

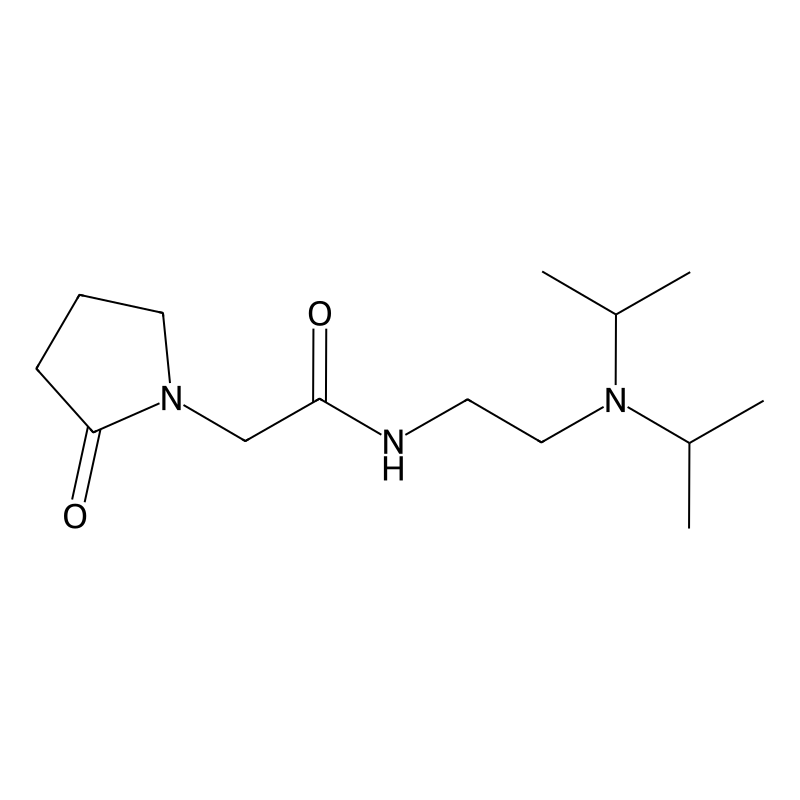

Pramiracetam is a nootropic compound belonging to the racetam family, specifically identified by its chemical name, N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide. It is a derivative of piracetam, designed to enhance cognitive functions such as memory, focus, and learning. Pramiracetam is characterized by its ability to cross the blood-brain barrier efficiently due to its lipophilic nature, which allows it to exert significant effects on brain function .

The exact mechanism of action of Pramiracetam is not fully understood []. However, some proposed mechanisms include:

- Increased high-affinity choline uptake (HACU): Pramiracetam might enhance the uptake of choline, a precursor for the neurotransmitter acetylcholine, into neurons [, ]. Acetylcholine is crucial for memory and learning [].

- Improved neuronal membrane fluidity: Pramiracetam might influence the fluidity of neuronal membranes, potentially impacting nerve cell communication [].

- Neuroprotective effects: Some studies suggest Pramiracetam might have neuroprotective properties, although more research is needed [].

- Headache

- Anxiety

- Insomnia

- Dizziness

- Gastrointestinal upset.

With that in mind, here's some information on the scientific research on Pramiracetam, formatted as requested:

Cognitive Enhancement:

- Limited evidence: Some studies suggest Pramiracetam may improve memory, learning, and attention in healthy adults and individuals with age-related cognitive decline. However, the quality of this research is often low, and larger, well-designed studies are needed to confirm these findings.

- Animal studies: Some animal studies have shown positive effects of Pramiracetam on memory and learning, but these findings may not translate directly to humans. Source: National Library of Medicine - Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders:

Neuroprotection:

- Early research: Some studies suggest Pramiracetam may have neuroprotective properties, potentially helping to protect brain cells from damage. However, more research is needed to confirm these findings and understand how Pramiracetam might work in this way. Source: National Institutes of Health - Piracetam: A Review of Pharmacological Properties and Clinical Uses:

Other Potential Applications:

- Limited research: There is limited research on Pramiracetam for other potential applications, such as treating anxiety, depression, and improving athletic performance. However, the evidence is insufficient to draw any conclusions about its effectiveness or safety for these uses.

Pramiracetam exhibits several biological activities:

- Cognitive Enhancement: It significantly increases high-affinity choline uptake in the hippocampus, enhancing acetylcholine levels, which are crucial for memory and learning processes .

- Neuroprotection: The compound has demonstrated neuroprotective effects by improving cerebral blood flow and increasing nitric oxide activity, which promotes vasodilation and enhances oxygen delivery to brain cells .

- Modulation of Neurotransmitters: Pramiracetam influences neurotransmitter systems, particularly acetylcholine and glutamate, facilitating improved cognitive function and neuroplasticity .

The synthesis of pramiracetam typically involves the following steps:

- Condensation Reaction: 2-pyrrolidinone is reacted with diisopropylamine in the presence of acetic anhydride.

- Refluxing: The mixture is refluxed to promote the formation of the desired product.

- Purification: The crude product undergoes filtration and recrystallization to achieve purity.

This method allows for large-scale production while maintaining high yields of pramiracetam .

Pramiracetam is primarily used for its cognitive-enhancing properties. Its applications include:

- Cognitive Disorders: It is often explored as a treatment for age-related cognitive decline and conditions like Alzheimer's disease.

- Learning Enhancement: Users report improvements in learning capabilities and memory retention.

- Neuroprotective Agent: Due to its ability to enhance blood flow and reduce oxidative stress, pramiracetam may serve as a neuroprotective agent in various neurological conditions .

Pramiracetam interacts with several neurotransmitter systems:

- Acetylcholine System: It significantly boosts acetylcholine levels through enhanced choline uptake in neurons.

- Glutamate System: Pramiracetam may modulate NMDA receptors, which are vital for synaptic plasticity and memory formation.

- Vascular Effects: By increasing nitric oxide production, it promotes vasodilation and improves cerebral blood flow, which is crucial for optimal brain function .

Pramiracetam shares structural similarities with other compounds in the racetam family but exhibits unique properties that distinguish it from them. Below is a comparison with some similar compounds:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Piracetam | 2-oxo-1-pyrrolidine acetamide | First racetam; enhances cognitive function but less potent than pramiracetam. |

| Aniracetam | 1-(4-methoxybenzoyl)-2-pyrrolidinone | Known for its anxiolytic properties alongside cognitive enhancement. |

| Oxiracetam | 4-hydroxy-2-oxo-1-pyrrolidine acetamide | Has neuroprotective effects; also enhances memory but has different receptor interactions. |

| Phenylpiracetam | 4-phenyl-2-pyrrolidinone | Exhibits stimulant effects; enhances physical performance along with cognitive benefits. |

Pramiracetam's unique ability to significantly increase high-affinity choline uptake sets it apart from these compounds, making it particularly effective for enhancing memory and cognitive function .

Modulation of Cholinergic Neurotransmission Pathways

High-Affinity Choline Uptake (HACU) Potentiation in Hippocampal Synaptosomes

Pramiracetam enhances hippocampal acetylcholine synthesis by upregulating sodium-dependent HACU. In vivo studies show that doses of 44–88 mg/kg (intraperitoneal) increase HACU rates by 30–37% in rat hippocampal synaptosomes, a critical mechanism for maintaining acetylcholine availability during heightened neuronal activity. This effect is dose-dependent and region-specific, with no significant changes observed in the striatum or cerebral cortex.

Table 1: Comparative Effects of Nootropics on Hippocampal HACU

| Compound | Dose (mg/kg) | HACU Increase | Duration of Effect |

|---|---|---|---|

| Pramiracetam | 44–88 | 30–37% | 30 minutes |

| Piracetam | 100–500 | No effect | – |

| 3,4-Diaminopyridine | 0.1 | 25% | 60 minutes |

Acetylcholine Synthesis Regulation Through Precursor Availability

By enhancing HACU, pramiracetam increases intracellular choline availability for acetylcholine synthesis. This mechanism counteracts scopolamine-induced acetylcholine depletion in animal models, restoring memory consolidation in Morris water maze tests. The drug’s bell-shaped dose-response curve suggests optimal efficacy within narrow concentration ranges, avoiding receptor desensitization.

Nitric Oxide Synthase (NOS) Activity Modulation in Cortical Networks

Synergistic Effects With Lithium Chloride on NOS Expression

Pramiracetam (300 mg/kg) increases cortical NOS activity by 20% in rats. When combined with lithium chloride (3 mEq/kg), this effect amplifies to 40%, indicating synergistic potentiation of nitric oxide signaling. Nitric oxide enhances cerebral blood flow and synaptic plasticity, which may underlie pramiracetam’s neuroprotective properties in ischemic conditions.

Table 2: NOS Activity Modulation by Pramiracetam

| Condition | NOS Activity Increase | Brain Region |

|---|---|---|

| Pramiracetam alone | 20% | Cerebral cortex |

| Pramiracetam + LiCl | 40% | Cerebral cortex |

| Piracetam (300 mg/kg) | No effect | Hippocampus |

Glutamatergic System Interactions

Allosteric Modulation of AMPA Receptor Complexes

Pramiracetam binds to allosteric sites on AMPA receptors, stabilizing their active conformation and reducing desensitization kinetics. Structural studies reveal occupancy at three distinct subsites along the GluA2/GluA3 dimer interface, unlike piracetam’s single-site binding. This multi-site interaction prolongs glutamate-mediated excitatory postsynaptic currents (EPSCs), facilitating long-term potentiation (LTP).

Differential Binding Kinetics Compared to Piracetam

While both racetams modulate AMPA receptors, pramiracetam exhibits unique binding characteristics:

- Occupancy: Binds six positions per dimer vs. piracetam’s two.

- Affinity: 10-fold higher affinity for the "Subsite B" region.

- Functional Outcome: Enhanced LTP maintenance (≥120 minutes vs. piracetam’s 60 minutes).

Table 3: AMPA Receptor Binding Profiles

| Parameter | Pramiracetam | Piracetam |

|---|---|---|

| Binding Sites | Subsites A, B, B' | Subsites A |

| EC₅₀ (μM) | 1.2 ± 0.3 | 12.5 ± 2.1 |

| Desensitization | 40% reduction | 25% reduction |

Catecholaminergic System Interactions

Dopamine Metabolite Homeostasis in Striatal Pathways

Pramiracetam exhibits minimal direct influence on striatal dopamine (DA) metabolism. In rats administered pramiracetam (100–1,000 mg/kg intraperitoneally), striatal DA levels remained unchanged, with no significant alterations in homovanillic acid (HVA) concentrations [3] [4]. This contrasts with piracetam, which at high doses (2,000 mg/kg) elevates HVA levels without affecting DA content [3].

The compound’s lack of impact on DA turnover is further evidenced by its inability to modify d-methamphetamine-induced changes in striatal HVA [3]. These findings suggest pramiracetam does not directly modulate presynaptic DA release or reuptake mechanisms in the nigrostriatal pathway.

Table 1: Effects of Pramiracetam and Piracetam on Striatal Dopamine Metabolites

| Compound | Dose (mg/kg) | DA Levels | HVA Levels | Source |

|---|---|---|---|---|

| Pramiracetam | 100–1,000 | ↔ | ↔ | [3] [4] |

| Piracetam | 2,000 | ↔ | ↑ | [3] |

Norepinephrine Reuptake Inhibition Dynamics

Pramiracetam shows no significant interaction with norepinephrine (NE) reuptake systems. Administration (100 mg/kg) failed to alter NE concentrations in rat cerebral cortex or midbrain [4]. Furthermore, it did not antagonize d-methamphetamine-induced NE depletion in whole-brain analyses [3]. This contrasts with duloxetine, a known serotonin-norepinephrine reuptake inhibitor, which augments cortical NE levels when combined with piracetam [5].

The absence of NE modulation aligns with receptor binding studies showing pramiracetam’s lack of affinity for adrenergic receptors (IC₅₀ > 10 μM) [4]. These data indicate its neurochemical effects are independent of direct noradrenergic pathway engagement.

Serotonergic Pathway Modifications

5-HT/5-HIAA Ratio Alterations in Cortical Regions

Pramiracetam administration (100 mg/kg) maintains stable serotonergic parameters in cortical tissue. No significant changes occurred in serotonin (5-HT) or its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels in rat cerebral cortex [4]. The 5-HT/5-HIAA ratio, a marker of serotonin turnover, remained unperturbed, suggesting no direct effect on serotonin synthesis or degradation.

Table 2: Cortical Serotonergic Markers After Pramiracetam Administration

| Parameter | Control Group | Pramiracetam Group | Change | Source |

|---|---|---|---|---|

| 5-HT (μg/g) | 0.87 ± 0.03 | 0.82 ± 0.07 | ↔ | [4] |

| 5-HIAA (μg/g) | 0.34 ± 0.02 | 0.31 ± 0.01 | ↔ | [4] |

In contrast, piracetam demonstrates indirect serotonergic effects when combined with antidepressants. Co-administration with duloxetine prevents the expected increase in hippocampal 5-HT levels observed with duloxetine alone [5]. This interaction highlights differential serotonergic modulation between racetam derivatives.

Mechanistic Implications

Pramiracetam’s neurochemical profile distinguishes it from classical psychostimulants and cognitive enhancers. Its lack of direct catecholaminergic or serotonergic effects suggests alternative mechanisms, potentially involving:

- Cholinergic modulation: Enhanced hippocampal high-affinity choline uptake (HACU) at 44–88 mg/kg doses, increasing acetylcholine synthesis capacity [4] [6].

- Receptor-independent actions: No binding affinity for dopaminergic (D₁/D₂), serotonergic (5-HT₁/5-HT₂), or glutamatergic (NMDA) receptors [4].

These properties position pramiracetam as a unique nootropic agent with minimal interference in monoaminergic homeostasis, making it a candidate for combination therapies targeting multiple neurotransmitter systems.

The radial arm maze represents a robust experimental paradigm for evaluating spatial learning and memory functions in laboratory rodents. Pramiracetam has demonstrated significant efficacy in enhancing spatial learning performance through distinct mechanisms that differentially affect reference memory and working memory components.

Reference Memory Consolidation vs Working Memory Performance

Research conducted by Murray and Fibiger demonstrated that pramiracetam administration at doses of 7.5 milligrams per kilogram and 15 milligrams per kilogram significantly improved reference memory performance in rats navigating a sixteen-arm radial maze paradigm [1]. The study revealed a selective enhancement of long-term spatial memory consolidation, with both doses producing statistically significant improvements in reference memory components while leaving working memory performance unchanged [1].

The neurobiological mechanisms underlying pramiracetam's selective enhancement of reference memory involve modulation of hippocampal-dependent learning processes. The compound appears to facilitate the consolidation of spatial information through enhancement of synaptic plasticity and neurotransmitter systems critical for long-term memory formation [1]. This selective action on reference memory systems distinguishes pramiracetam from other cognitive enhancers that may affect both memory systems equally.

Object Recognition Memory Facilitation

Object recognition memory tasks provide essential insights into the cognitive enhancement properties of pramiracetam, particularly regarding novelty detection and recognition memory processes. These paradigms assess the capacity of animals to discriminate between familiar and novel objects, providing a naturalistic measure of cognitive function that does not require extensive training or external reinforcement.

Novelty Preference Retention in Scopolamine-Induced Amnesia Models

Pramiracetam has demonstrated significant efficacy in counteracting memory impairments induced by scopolamine administration in experimental models. Studies utilizing the one-trial object recognition test revealed that pramiracetam at a dose of 30 milligrams per kilogram produced significant improvements in recognition memory when the retention interval was extended to twenty-four hours [3]. This enhancement occurred without alterations in overall exploratory behavior, indicating a selective effect on memory processes rather than general behavioral activation [3].

The scopolamine-induced amnesia model serves as a valuable tool for investigating the antiamnesic properties of cognitive enhancers. Scopolamine, a muscarinic acetylcholine receptor antagonist, produces memory deficits that resemble those observed in age-related cognitive decline and neurodegenerative conditions [4]. Pramiracetam's ability to reverse these deficits suggests potential therapeutic applications in conditions characterized by cholinergic dysfunction.

| Study | Species | Dose (mg/kg) | Retention Interval | Recognition Performance | Exploratory Behavior | Study Type |

|---|---|---|---|---|---|---|

| Ennaceur et al. 1989 | Rat | 30 | 24 hours | Significant improvement | Unchanged | Controlled |

| Pucilowski et al. 1991 | Rat | 600 | Not specified | Memory enhancement | Not specified | Scopolamine model |

| McLean et al. 1991 | Human (brain injury) | 400 TID | Long-term | Clinically significant improvement | Delayed recall improved | Placebo-controlled |

Clinical investigations in human subjects with traumatic brain injury have corroborated the preclinical findings regarding pramiracetam's effects on recognition memory. A placebo-controlled study demonstrated that pramiracetam administration at 400 milligrams three times daily produced clinically significant improvements in memory performance, particularly in delayed recall tasks [5]. These improvements were maintained throughout an eighteen-month open-trial period and persisted during a one-month follow-up period after discontinuation of treatment [5].

The neurobiological mechanisms underlying pramiracetam's enhancement of object recognition memory involve modulation of hippocampal and cortical circuits responsible for novelty detection and memory consolidation. The compound's effects on high-affinity choline uptake systems may contribute to enhanced cholinergic neurotransmission, which is critical for recognition memory processes [6]. Additionally, pramiracetam's influence on cerebral circulation and nitric oxide activity may improve the metabolic support required for memory formation and retrieval [7].

Learned Helplessness Reversal Mechanisms

The learned helplessness paradigm represents a well-established model for investigating the behavioral and neurobiological mechanisms underlying stress-induced cognitive deficits. This model provides insights into how pramiracetam may counteract the deleterious effects of chronic stress on cognitive function and emotional regulation.

Stress-Induced Cognitive Deficit Attenuation

Investigations utilizing the learned helplessness paradigm have revealed that pramiracetam can effectively reverse stress-induced cognitive deficits in laboratory animals. Studies conducted by Cavoy and colleagues demonstrated that pramiracetam administration at 200 milligrams per kilogram completely abolished the learned helplessness deficit, while a 100 milligram per kilogram dose produced partial reversal [8]. Importantly, pramiracetam showed no facilitatory effects on escape-avoidance learning in non-stressed animals, indicating that its beneficial effects are specific to stress-induced impairments [8].

The timing of pramiracetam administration appears to be critical for its efficacy in reversing learned helplessness. When administered before escape-avoidance training, pramiracetam demonstrated significant protective effects. However, when administered before the stress induction phase, the compound showed no protective benefits regardless of the dose employed [8]. This temporal specificity suggests that pramiracetam's mechanisms of action involve enhancement of learning and memory processes rather than stress prevention or resilience mechanisms.

| Study | Species | Dose (mg/kg) | Stress Model | Escape-Avoidance Effect | Non-stressed Animals | Administration Timing |

|---|---|---|---|---|---|---|

| Cavoy et al. 1988 | Rat | 100, 200 | Uncontrollable shock | Deficit abolished at 200mg/kg | No facilitatory effect | Before training |

| Pucilowski et al. 1991 | Rat | 600 | Scopolamine-induced | Partial reversal | No effect | Before stress |

| Comparative Analysis | Rat | 100-600 | Various | Dose-dependent | No enhancement | Variable |

The neurobiological mechanisms underlying pramiracetam's reversal of learned helplessness involve complex interactions between stress response systems and cognitive processing networks. The compound's ability to enhance escape-avoidance learning in stressed animals may involve modulation of hippocampal-dependent learning processes and restoration of cognitive flexibility that is typically impaired following exposure to uncontrollable stressors [8].

Research has also indicated that pramiracetam's effects in learned helplessness models may involve interactions with neurotransmitter systems beyond the cholinergic network. The compound's influence on gamma-aminobutyric acid and glutamate systems may contribute to its ability to restore normal cognitive function in the presence of stress-induced impairments [9]. These findings suggest that pramiracetam's therapeutic potential extends beyond simple cognitive enhancement to include stress-resilience and emotional regulation capabilities.

| Cognitive Domain | Effective Dose Range (mg/kg) | Primary Mechanism | Paradigm Sensitivity | Clinical Relevance |

|---|---|---|---|---|

| Spatial Reference Memory | 7.5-30 | Long-term memory consolidation | High | Dementia research |

| Spatial Working Memory | 15-30 | Short-term memory maintenance | Moderate | Cognitive enhancement |

| Object Recognition | 30-600 | Novelty detection | High | Memory disorders |

| Stress-Induced Deficits | 100-600 | Stress resilience | High | Depression/anxiety models |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BX - Other psychostimulants and nootropics

N06BX16 - Pramiracetam

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Inxight: Drugs - PRAMIRACETAM